Technical Guide: 4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2)
Technical Guide: 4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylpyrimidine, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Core Compound Properties
4-Chloro-2,5-dimethylpyrimidine is a substituted pyrimidine ring, a structural motif of significant interest in the development of bioactive molecules. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 75712-74-2 | |
| Molecular Formula | C₆H₇ClN₂ | |
| Molecular Weight | 142.59 g/mol | |
| Boiling Point | 82-83 °C (18 mmHg) | |
| Appearance | Expected to be a liquid or low-melting solid. | |
| Solubility | Soluble in common organic solvents. |
Synthesis of 4-Chloro-2,5-dimethylpyrimidine
The primary synthetic route to 4-Chloro-2,5-dimethylpyrimidine involves the chlorination of the corresponding hydroxyl precursor, 2,5-dimethylpyrimidin-4-one. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1]
General Experimental Protocol: Chlorination of 2,5-dimethylpyrimidin-4-one
The following is a representative protocol for the chlorination of a hydroxypyrimidine, adapted for the synthesis of 4-Chloro-2,5-dimethylpyrimidine.[1]
Materials:
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2,5-dimethylpyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
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Triethylamine (or another suitable organic base)
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Ethyl acetate (or other suitable extraction solvent)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate
-
Ice
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2,5-dimethylpyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 eq).[1]
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Cool the mixture to 5-10 °C using an ice bath.[1]
-
Slowly add triethylamine (0.3-0.7 eq) dropwise to the cooled suspension. An exothermic reaction may be observed.[1]
-
After the addition is complete, warm the reaction mixture to reflux and maintain for 2-5 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).[1]
-
After completion, cool the mixture to room temperature and remove the excess phosphorus oxychloride under reduced pressure.[1]
-
Carefully pour the residue onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation or chromatography if necessary.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 4-Chloro-2,5-dimethylpyrimidine.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4-8.6 | Singlet | 1H | Pyrimidine C6-H |
| ~2.6-2.8 | Singlet | 3H | Pyrimidine C2-CH₃ |
| ~2.3-2.5 | Singlet | 3H | Pyrimidine C5-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-168 | Pyrimidine C4-Cl |
| ~160-163 | Pyrimidine C2 |
| ~158-160 | Pyrimidine C6 |
| ~125-130 | Pyrimidine C5 |
| ~23-26 | Pyrimidine C2-CH₃ |
| ~15-18 | Pyrimidine C5-CH₃ |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 142/144 | Molecular ion (M⁺) peak with ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| 107 | Loss of chlorine radical (M⁺ - Cl). |
| Other | Fragmentation of the pyrimidine ring. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3150 | Aromatic C-H stretch |
| ~2850-3000 | Aliphatic C-H stretch (methyl) |
| ~1550-1600 | C=N and C=C ring stretching |
| ~1400-1500 | C=C ring stretching |
| ~1000-1200 | C-Cl stretch |
Reactivity and Applications in Drug Development
The 4-chloro substituent on the pyrimidine ring makes this position highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a versatile building block in medicinal chemistry.
Nucleophilic Aromatic Substitution
4-Chloro-2,5-dimethylpyrimidine readily reacts with a variety of nucleophiles, particularly primary and secondary amines, to afford 4-substituted-2,5-dimethylpyrimidines. This reaction is a fundamental transformation for introducing diverse functionalities to the pyrimidine core.[2]
General Experimental Protocol: Amination of 4-Chloro-2,5-dimethylpyrimidine
The following is a general procedure for the reaction of a 4-chloropyrimidine with an amine.[2]
Materials:
-
4-Chloro-2,5-dimethylpyrimidine
-
Primary or secondary amine (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., K₂CO₃, triethylamine, or diisopropylethylamine) (2.0 eq)
-
Solvent (e.g., water, ethanol, DMF, or NMP)
Procedure:
-
In a reaction vessel, dissolve 4-Chloro-2,5-dimethylpyrimidine (1.0 eq) in a suitable solvent.
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the non-nucleophilic base (2.0 eq).
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C) and stir for 2 to 24 hours. Monitor the reaction by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by standard techniques such as extraction, crystallization, or column chromatography.
Reactivity Workflow Diagram
Caption: General scheme for the nucleophilic aromatic substitution of 4-Chloro-2,5-dimethylpyrimidine.
Application as a Scaffold for Kinase Inhibitors
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The 2,4-disubstituted pyrimidine motif is a common core structure in many approved and investigational kinase inhibitors. 4-Chloro-2,5-dimethylpyrimidine serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors by introducing various amine-containing fragments at the C4-position.
Conceptual Role in Kinase Inhibitor Synthesis
4-Chloro-2,5-dimethylpyrimidine
Meisenheimer Complex (Intermediate)
4-Substituted-2,5-dimethylpyrimidine
